Methyl 2-amino-5-(piperidin-1-yl)benzoate
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Overview
Description
Methyl 2-amino-5-(piperidin-1-yl)benzoate:
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-amino-5-(piperidin-1-yl)benzoic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction mixture is prepared, reacted, and then purified in discrete batches.
Continuous Process: Alternatively, a continuous process can be employed where the raw materials are continuously fed into the reactor, and the product is continuously removed and purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Derivatives with different nucleophiles replacing the piperidin-1-yl group.
Scientific Research Applications
Chemistry: Methyl 2-amino-5-(piperidin-1-yl)benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It has shown promise in drug discovery, particularly in the development of new therapeutic agents for various diseases. Industry: The compound is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-(piperidin-1-yl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 2-amino-5-(morpholin-4-yl)benzoate: Similar structure with a morpholine group instead of piperidine.
Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate: Similar structure with a pyrrolidine group instead of piperidine.
Uniqueness: Methyl 2-amino-5-(piperidin-1-yl)benzoate is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
methyl 2-amino-5-piperidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)11-9-10(5-6-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZGBOBXWYFJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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